N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-pyridin-3-ylpiperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBPVJAUDXZOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The core synthetic approach for N-(pyridin-3-yl)piperidine-4-carboxamide involves:
- Amide bond formation between a piperidine-4-carboxylic acid derivative and 3-aminopyridine or pyridine-3-carboxylic acid derivatives.
- Conversion to the dihydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability.
This approach is consistent across literature and commercial synthesis.
Detailed Synthetic Routes
Reaction of Piperidine Derivatives with Pyridine-3-carboxylic Acid
- The synthesis typically starts with piperidine-4-carboxylic acid or its ester derivatives.
- Activation of the carboxylic acid group is achieved using coupling reagents or conversion to acid chloride.
- The activated intermediate reacts with 3-aminopyridine to form the amide bond.
- The free base amide is then converted to the dihydrochloride salt by reaction with HCl in an appropriate solvent (e.g., 1,4-dioxane or ethanol).
Use of Acid Chloride Intermediate
- Preparation of the acid chloride from piperidine-4-carboxylic acid using reagents like oxalyl chloride ((COCl)2) in the presence of catalytic DMF at low temperature (0°C) is a common step.
- Subsequent addition of 3-aminopyridine under controlled temperature yields the amide.
- This method provides good control over reaction conditions and purity.
Mitsunobu Reaction and Ester Hydrolysis (Alternative Route)
- Esterification of pyridine carboxylic acid derivatives with methanol to form methyl esters.
- Alkylation of the ester with protected piperidine derivatives via Mitsunobu reaction.
- Hydrolysis of the ester to yield the carboxylic acid intermediate.
- Amide formation with 3-aminopyridine followed by salt formation.
Catalysts, Solvents, and Reaction Conditions
- Coupling reagents : Commonly used include carbodiimides (e.g., EDC, DCC) or acid chlorides for activation.
- Solvents : Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetonitrile are typical for amide bond formation.
- Temperature : Reactions are often conducted at 0°C to room temperature to control side reactions.
- Acidification : Hydrochloric acid in dioxane or ethanol is used to form the dihydrochloride salt, usually at room temperature for 15–30 minutes.
Representative Preparation Procedure (Summarized)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Piperidine-4-carboxylic acid + (COCl)2, catalytic DMF, 0°C to RT | Formation of acid chloride intermediate |
| 2 | Acid chloride + 3-aminopyridine, CH2Cl2, 0°C to RT | Amide bond formation |
| 3 | Concentration and purification by column chromatography | Isolation of free base amide |
| 4 | Treatment with 4.0 M HCl in 1,4-dioxane, RT, 15 min | Formation of dihydrochloride salt |
| 5 | Filtration and drying | Isolation of final product as dihydrochloride salt |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structural integrity of the amide and pyridine moieties.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight consistent with the dihydrochloride salt.
- Infrared Spectroscopy (IR) : Confirms amide bond formation via characteristic C=O stretching.
- Purity Assessment : High-performance liquid chromatography (HPLC) is used to monitor reaction completion and purity.
Research Findings and Optimization
- Mild conditions with triethylamine as base and coupling reagents improve yield and reduce impurities.
- The dihydrochloride salt form enhances compound stability and solubility, beneficial for biological assays.
- Alternative synthetic routes involving reductive amination and palladium-catalyzed coupling have been explored for related analogues but are less common for this compound specifically.
- Reported isolated yields for similar amide formations range from 40% to 70%, depending on purification methods and scale.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|
| Acid chloride route | Piperidine-4-carboxylic acid, oxalyl chloride, 3-aminopyridine | 0°C to RT, CH2Cl2 solvent | High purity, well-controlled | 40–70% |
| Mitsunobu alkylation + hydrolysis | Methyl pyridine carboxylate ester, tert-butyl piperidine derivative | Mitsunobu reaction, ester hydrolysis, amide coupling | Useful for complex derivatives | Moderate |
| Direct coupling with carbodiimides | Piperidine acid, 3-aminopyridine, EDC/DCC | Room temperature, organic solvents | Simpler setup | Moderate to good |
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce piperidine-4-carboxamide derivatives .
Scientific Research Applications
AMPK Activation
N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride has been identified as an indirect activator of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is a target for treating metabolic disorders, including obesity and type 2 diabetes. In studies, this compound demonstrated potent inhibition of cell growth in various human breast cancer cell lines by activating AMPK, indicating its potential as an anti-cancer agent .
Table 1: In Vitro Activity of this compound
| Compound | AMPK Activation EC50 (µM) | Cancer Cell Line Inhibition IC50 (µM) |
|---|---|---|
| This compound | 0.011 | 0.026 (SK-BR-3) |
Structure-Activity Relationship Studies
Research has focused on modifying the structure of this compound to enhance its pharmacological properties. Various substituents have been introduced to the piperidine ring to improve solubility and potency against specific targets, such as cancer cells and metabolic pathways .
Modifications and Their Effects
The introduction of different groups at the 4-position of the piperidine linker has shown varied effects on AMPK activation potency. For instance, the addition of a fluoro group significantly increased cellular activity compared to non-substituted analogs .
Potential in Antiviral Applications
Emerging research indicates that derivatives of piperidine compounds, including this compound, may possess antiviral properties. Specifically, compounds within this class have been tested for their efficacy against viruses such as Dengue virus (DENV), showing promising results in inhibiting viral replication at micromolar concentrations .
Table 2: Antiviral Activity of Piperidine Derivatives
| Compound | Target Virus | EC50 (µM) | Cytotoxicity CC50 (µM) |
|---|---|---|---|
| N-(pyridin-3-yl)piperidine derivative | DENV | 0.18 - 6.38 | >100 |
Conclusion and Future Directions
This compound represents a promising candidate in drug development due to its AMPK activating properties and potential antiviral activity. Future studies should focus on optimizing its structure for enhanced efficacy and safety profiles, exploring its use in combination therapies for metabolic disorders and viral infections.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride with analogs based on substitution patterns, heterocyclic systems, and biological activities.
Substitution Patterns and Linker Variations
*Calculated molecular formula and weight based on structural inference.
Key Observations :
- Linker Flexibility : The pyridin-3-ylmethyl variant () introduces a methylene bridge, which may alter binding kinetics compared to the direct amide linkage in the target compound.
- Heterocycle Replacement : Thiophene-based analogs () exhibit distinct electronic properties, which could influence solubility and receptor interactions.
Pharmacological and Physicochemical Properties
Notes:
Biological Activity
N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride, a compound with the molecular formula C12H19Cl2N3O and a molecular weight of 292.2 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H19Cl2N3O |
| Molecular Weight | 292.2 g/mol |
| CAS Number | 1170206-86-6 |
| Purity | ≥95% |
The compound is characterized by its piperidine and pyridine moieties, which are critical for its biological activity.
Pharmacological Activities
- Antiviral Activity : Research indicates that derivatives of piperidine compounds, including N-(pyridin-3-yl)piperidine-4-carboxamide, exhibit antiviral properties against various viruses. For instance, studies have shown that modifications in the pyridine ring can enhance the antiviral efficacy against Dengue virus (DENV) with effective concentrations (EC50) ranging from 0.18 to 6.38 μM, depending on the specific analog used .
- Renin Inhibition : The compound has been investigated as a potential inhibitor of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a significant role in blood pressure regulation. Structure-based design studies have identified N-(pyridin-3-yl)piperidine derivatives that effectively inhibit renin activity, suggesting their potential use in treating hypertension and related cardiovascular conditions .
- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity was measured using assays like AlamarBlue, revealing varying degrees of effectiveness depending on structural modifications .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound's structure allows it to bind to active sites of enzymes such as proteases and kinases, inhibiting their activity and thus altering cellular signaling pathways.
- Cellular Uptake : Its lipophilicity facilitates cellular uptake, enhancing its bioavailability and efficacy within target cells.
Case Studies
- Antiviral Efficacy Against DENV : A study evaluated several piperidine derivatives for their antiviral activity against DENV. The analogs showed a dose-dependent inhibition of viral replication with some achieving low micromolar EC50 values .
- Renin Inhibitors : In another investigation focusing on renin inhibitors, several derivatives were synthesized and tested for their potency. The most effective compounds demonstrated IC50 values significantly lower than those of existing therapies, suggesting a promising avenue for hypertension treatment .
Safety and Toxicology
Safety assessments are crucial for evaluating the potential therapeutic applications of this compound. Toxicological studies indicate that while some derivatives exhibit low toxicity profiles at therapeutic doses, further investigations are necessary to fully understand their safety margins and long-term effects .
Q & A
Q. What are the key considerations for synthesizing N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride with high purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions. For example, temperature (typically 80–100°C) and solvent selection (e.g., dichloromethane or acetonitrile) are critical to minimize side reactions. Purification via recrystallization or column chromatography ensures high purity. Intermediate characterization using NMR and mass spectrometry is essential to confirm structural integrity at each step .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton and carbon environments, confirming the piperidine-pyridine linkage and dihydrochloride salt formation .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess stability and decomposition temperatures .
Q. How should researchers assess the compound’s stability under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC over time. Lyophilization or storage in anhydrous environments is recommended for long-term stability .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, buffer composition) or compound purity. Standardize protocols across labs and validate purity using orthogonal methods (e.g., HPLC, elemental analysis). Comparative studies with structural analogs (e.g., trifluoroacetamide derivatives) can isolate activity trends .
Q. What strategies are employed to study its structure-activity relationship (SAR) in receptor binding?
- Methodological Answer:
- Analog Synthesis: Modify the pyridine or piperidine moieties (e.g., fluorination, methyl substitution) to evaluate steric/electronic effects .
- Computational Modeling: Molecular docking (e.g., using AutoDock Vina) predicts binding affinity to targets like G-protein-coupled receptors. Validate with in vitro assays (e.g., radioligand binding) .
Q. How does the dihydrochloride salt form influence pharmacokinetic properties?
- Methodological Answer: The salt enhances aqueous solubility, improving bioavailability. Compare logP values (free base vs. salt) via shake-flask experiments. Assess in vivo absorption using Caco-2 cell models or rodent pharmacokinetic studies .
Q. What experimental approaches are used to identify off-target interactions?
- Methodological Answer:
- High-Throughput Screening: Test against panels of receptors/enzymes (e.g., CEREP’s BioPrint®).
- Proteomics: Use affinity chromatography coupled with mass spectrometry to capture interacting proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
